Ricinelaidic acid Ricinelaidic acid Ricinelaidic acid is a 12-hydroxy fatty acid and an antagonist of leukotriene B4 (LTB4) receptors (Ki = 2 µM in porcine neutrophil membranes). It inhibits chemotaxis and calcium flux induced by LTB4 in isolated human neutrophils (IC50s = 10 and 7 µM, respectively). Ricinelaidic acid (1 mg/kg, i.v.) inhibits bronchoconstriction induced by LTB4 in rats by 46%.
Ricinelaidic acid is a straight-chain, 18:1, long-chain fatty acid having a trans- double bond at position 9 and an R-oriented hydroxy group at position 12. It is a long-chain fatty acid, a straight-chain fatty acid and a hydroxy monounsaturated fatty acid. It derives from an elaidic acid.
Brand Name: Vulcanchem
CAS No.: 540-12-5
VCID: VC21242079
InChI: InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m1/s1
SMILES: CCCCCCC(CC=CCCCCCCCC(=O)O)O
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol

Ricinelaidic acid

CAS No.: 540-12-5

Cat. No.: VC21242079

Molecular Formula: C18H34O3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Ricinelaidic acid - 540-12-5

Specification

Description Ricinelaidic acid is a 12-hydroxy fatty acid and an antagonist of leukotriene B4 (LTB4) receptors (Ki = 2 µM in porcine neutrophil membranes). It inhibits chemotaxis and calcium flux induced by LTB4 in isolated human neutrophils (IC50s = 10 and 7 µM, respectively). Ricinelaidic acid (1 mg/kg, i.v.) inhibits bronchoconstriction induced by LTB4 in rats by 46%.
Ricinelaidic acid is a straight-chain, 18:1, long-chain fatty acid having a trans- double bond at position 9 and an R-oriented hydroxy group at position 12. It is a long-chain fatty acid, a straight-chain fatty acid and a hydroxy monounsaturated fatty acid. It derives from an elaidic acid.
CAS No. 540-12-5
Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
IUPAC Name (E,12R)-12-hydroxyoctadec-9-enoic acid
Standard InChI InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m1/s1
Standard InChI Key WBHHMMIMDMUBKC-XLNAKTSKSA-N
Isomeric SMILES CCCCCC[C@H](C/C=C/CCCCCCCC(=O)O)O
SMILES CCCCCCC(CC=CCCCCCCCC(=O)O)O
Canonical SMILES CCCCCCC(CC=CCCCCCCCC(=O)O)O

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